molecular formula C14H10O2S B14748302 4,4'-Sulfanediyldibenzaldehyde CAS No. 1216-03-1

4,4'-Sulfanediyldibenzaldehyde

Cat. No.: B14748302
CAS No.: 1216-03-1
M. Wt: 242.29 g/mol
InChI Key: GWTWOYXFOWVANH-UHFFFAOYSA-N
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Description

4,4'-Sulfanediyldibenzaldehyde is a high-purity dialdehyde compound designed for advanced materials research and organic synthesis. Its structure, featuring a central thioether bridge (-S-) linking two benzaldehyde groups, makes it a versatile building block for constructing complex molecular architectures. This reagent is particularly valuable in the synthesis of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers known for their applications in photocatalysis, gas storage, and separation technologies. The aldehyde termini readily undergo condensation reactions with various amines to form imine-linked COFs, while the sulfur atom in the core can influence the electronic properties of the resulting material, potentially enhancing light absorption or charge carrier mobility. Researchers also utilize this compound to create functional organic molecules like Schiff base ligands and macrocycles. Its rigid structure and dual reactive aldehyde groups facilitate the creation of well-defined, porous, and stable polymeric networks. As a key precursor, this compound enables the exploration of structure-property relationships in organic electronics and heterogeneous catalysis. This product is strictly for research purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1216-03-1

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

4-(4-formylphenyl)sulfanylbenzaldehyde

InChI

InChI=1S/C14H10O2S/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H

InChI Key

GWTWOYXFOWVANH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)SC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 4,4 Sulfanediyldibenzaldehyde and Analogues

Established Synthetic Routes to 4,4'-Sulfanediyldibenzaldehyde

Established methods for synthesizing this compound, while not extensively detailed in readily available literature for this specific molecule, can be inferred from classical organic reactions and syntheses of analogous structures. The core of these methods lies in forming the diaryl sulfide (B99878) bond or in the functionalization of a pre-formed diaryl sulfide core.

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered:

C-S Bond Disconnection: This is the most direct approach, breaking the bonds between the sulfur atom and the aromatic rings. This leads to a sulfur dianion equivalent (like Na₂S) and two moles of a 4-halobenzaldehyde (e.g., 4-chlorobenzaldehyde (B46862) or 4-fluorobenzaldehyde). This strategy is analogous to the Williamson ether synthesis. wikipedia.orgkhanacademy.orglibretexts.org Alternatively, a reaction between an aryl thiol and an aryl halide can be employed. khanacademy.org

C-C/C-H Bond Disconnection (Formyl Group Introduction): This approach starts with a pre-formed diphenyl sulfide core. The aldehyde groups can be introduced through various methods:

Oxidation: If the starting material is 4,4'-ditolyl sulfide, the methyl groups can be oxidized to aldehydes.

Sommelet Reaction: Starting from 4,4'-bis(halomethyl)phenyl sulfide, the Sommelet reaction with hexamine provides a pathway to the dialdehyde (B1249045). This reaction converts a benzyl (B1604629) halide into an aldehyde using hexamine and water.

Grignard Reaction: A di-Grignard reagent formed from 4,4'-dihalodiphenyl sulfide could react with a formylating agent like ethyl orthoformate to yield the dialdehyde.

Key Precursors for Synthesis:

Precursor MoleculeCorresponding Synthetic Strategy
4-Chlorobenzaldehyde / 4-Fluorobenzaldehyde (B137897)Nucleophilic Aromatic Substitution with a sulfide source.
4,4'-Ditolyl sulfideOxidation of methyl groups.
4,4'-Bis(chloromethyl)phenyl sulfideSommelet Reaction.
4,4'-Dibromodiphenyl sulfideGrignard Reaction followed by formylation.
Thiophenol and 4-HalobenzaldehydeThiol-Aryl Halide Coupling.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Based on analogous syntheses of diaryl sulfides and other aldehydes, several parameters can be fine-tuned.

For C-S bond formation via nucleophilic aromatic substitution, reaction conditions can be optimized as follows:

ParameterConditionRationale
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Enhances the solubility of reactants and facilitates the SNAr mechanism.
Temperature Elevated temperatures (e.g., 100-160 °C)Provides the necessary activation energy for the reaction.
Catalyst Phase-transfer catalyst (e.g., TBAB) or Copper saltsCan facilitate the reaction, especially with less reactive halides.
Base Inorganic bases (e.g., K₂CO₃, Na₂CO₃)To neutralize any acidic byproducts and facilitate the reaction.

For syntheses involving the oxidation of a ditolyl precursor, the choice of oxidizing agent is critical to avoid over-oxidation to carboxylic acids.

Oxidizing AgentConditionsSelectivity
Manganese Dioxide (MnO₂)Reflux in a non-polar solventGenerally selective for benzylic alcohols to aldehydes, may require activation of the methyl group first.
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)Acetonitrile/WaterCan be effective for the oxidation of electron-rich toluenes.
N-Bromosuccinimide (NBS)Radical initiator (AIBN), CCl₄Initiates benzylic bromination, followed by hydrolysis (e.g., Sommelet or Kornblum oxidation) to the aldehyde.

Novel Approaches in Dialdehyde Synthesis

Recent advancements in organic synthesis have focused on developing more efficient and environmentally benign methods. These novel approaches are applicable to the synthesis of dialdehydes like this compound.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to reduce the environmental impact of chemical processes. Several green strategies are relevant to dialdehyde synthesis:

Biocatalysis and Biomass Utilization: A strategy for producing aromatic aldehydes involves the catalytic fractionation and ozonolysis of biomass, which can yield valuable products like vanillin (B372448) and syringaldehyde (B56468) from native lignin. libretexts.org Bioreduction of aromatic aldehydes to their corresponding alcohols has been achieved using extracts from plants like Aloe vera, often accelerated by microwave irradiation, representing a green alternative to traditional reducing agents. chemguide.co.ukorgsyn.org

Alternative Solvents: The use of water, polyethylene (B3416737) glycol (PEG), or deep eutectic-like solvents is being explored to replace volatile and toxic organic solvents. orgsyn.org For instance, cationized dialdehyde cellulose (B213188) has been synthesized using non-toxic and biodegradable deep eutectic-like solvent mixtures.

Photocatalysis: Visible-light-mediated reactions offer a mild and green alternative to traditional methods that often require harsh conditions. Photo-organocatalytic protocols have been developed for the efficient acetalization of aldehydes, a common protecting group strategy in multi-step syntheses. epo.org

Catalytic Methodologies for Aldehyde Functionalization

Modern catalytic methods provide powerful tools for the synthesis and functionalization of aldehydes with high efficiency and selectivity.

Transition-Metal Catalysis: Palladium, rhodium, and ruthenium catalysts are widely used for aldehyde synthesis. google.com A desaturative approach to aromatic aldehydes from saturated precursors has been developed using a synergistic triple-catalysis system involving enamine, photoredox, and cobalt catalysis. youtube.com

Aryne Chemistry: An efficient method for synthesizing diverse diaryl sulfides involves the demethylative hydrothiolation of aryne intermediates. wisc.edu This approach allows for the construction of the diaryl sulfide core, which can then be further functionalized. Arynes, generated from 2-(trimethylsilyl)aryl triflates, can also react with thiosulfonates in a metal-free process to produce diaryl sulfones, which are structurally related to the target sulfide. libretexts.org

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical strategy. The synthesis of (hetero)aryl sulfides via C-H bond functionalization has become an area of intense research, utilizing various sulfur-containing compounds as coupling partners. masterorganicchemistry.com

Synthesis of Related Sulfanediyl-Bridged Aromatic Systems

The synthesis of related sulfanediyl-bridged aromatic systems provides valuable insights into the formation of the core structure of this compound.

A variety of methods exist for the construction of the C-S-C linkage in diaryl sulfides:

Coupling of Aryl Halides with Thiols/Sulfur Sources: This is a traditional and widely used method. khanacademy.org Modern variations employ palladium or copper catalysts to facilitate the coupling, often with high functional group tolerance. orgsyn.org For example, a Pd@COF-TB nanocatalyst has been used for the one-pot synthesis of symmetrical diaryl sulfides from aryl iodides and Na₂S₂O₃. google.com

Reaction with Sulfenyl Chlorides: In a one-pot procedure, thiols can be converted to sulfenyl chlorides and then reacted with arylzinc reagents to form diaryl sulfides under mild conditions. wikipedia.org

From Arylhydrazines: Unsymmetrical diaryl sulfides can be synthesized from arylhydrazines and aryl thiols at room temperature in water, using TBHP and KI. khanacademy.org

From Aryl Boronic Acids: Diaryl sulfides can be formed from the reaction of aryl boronic acids with arylsulfonyl chlorides, catalyzed by CuI. khanacademy.org

The synthesis of the corresponding sulfone, 4,4'-dichlorodiphenyl sulfone, is also well-documented, often involving the reaction of chlorobenzene (B131634) with chlorosulfonic acid or sulfur trioxide. While a sulfone is more oxidized than a sulfide, the initial coupling strategies can be similar.

Strategies for Introducing Sulfide Linkages

The creation of the C-S-C bond that defines diaryl sulfides is a cornerstone of organosulfur chemistry. Various methods have been developed, ranging from classical nucleophilic substitutions to modern transition-metal-catalyzed cross-couplings. numberanalytics.com These strategies offer chemists a versatile toolkit to forge the sulfide linkage integral to this compound.

Common approaches include the reaction of an aryl halide with a sulfur nucleophile, such as a thiolate anion. libretexts.org This method is a direct application of SNAr (Nucleophilic Aromatic Substitution) principles, particularly effective when the aromatic ring is activated by electron-withdrawing groups. Another powerful technique is the transition-metal-catalyzed cross-coupling of aryl halides or pseudohalides with thiols or other sulfur sources. nih.gov Palladium, copper, and nickel complexes are frequently employed to facilitate this transformation, which offers high selectivity and functional group tolerance. nih.gov

Furthermore, sulfides can be synthesized via the reduction of corresponding sulfoxides or sulfones, which may be formed through oxidative processes. numberanalytics.com A notable method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in the presence of a base, which proceeds in high yield to form a related benzimidazole-substituted benzaldehyde (B42025) sulfide, illustrating a nucleophilic substitution pathway. mdpi.com Decarbonylative pathways using thioesters have also emerged as a novel strategy for sulfide synthesis. nih.gov

The following table summarizes key strategies for sulfide bond formation relevant to the synthesis of diaryl sulfides.

Reaction Type Reactants Typical Conditions Description
Nucleophilic Aromatic SubstitutionAryl Halide + Thiolate (or Na₂S)Polar aprotic solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃, NaH)A sulfur nucleophile displaces a leaving group on an aromatic ring, often activated by electron-withdrawing groups.
Metal-Catalyzed Cross-CouplingAryl Halide/Triflate + ThiolPd, Cu, or Ni catalyst, Ligand, Base, Solvent (e.g., Toluene, Dioxane)A versatile method for forming C-S bonds with high efficiency and broad substrate scope. nih.gov
Reduction of Sulfoxides/SulfonesDiaryl Sulfoxide (B87167)/SulfoneReducing agent (e.g., PCl₃, H₂/Catalyst)A two-step approach where a sulfoxide or sulfone is first synthesized and then reduced to the sulfide. numberanalytics.com
Thioetherification from Carboxylic AcidsCarboxylic Acid + ThioesterPalladium catalyst, Acyl capture conditionsA modern, redox-neutral method involving thioester C-S activation. nih.gov

Modular Synthesis of Symmetrical and Asymmetrical Dialdehydes

The concept of modular synthesis allows for the construction of complex molecules from simpler, interchangeable building blocks, a strategy well-suited for preparing both symmetrical and asymmetrical dialdehydes. acs.org This approach provides flexibility and efficiency, enabling the generation of a diverse range of structures from a common set of precursors.

Symmetrical Dialdehydes: The synthesis of a symmetrical molecule like this compound is often achieved by coupling two identical aldehyde-containing precursors. A straightforward approach involves the reaction of two equivalents of a 4-halobenzaldehyde (e.g., 4-chlorobenzaldehyde or 4-fluorobenzaldehyde) with a sulfide source like sodium sulfide (Na₂S). This one-pot reaction builds the core structure efficiently.

An alternative modular route involves the synthesis of 4,4'-diaminodiphenyl sulfide followed by a Sandmeyer-type reaction or similar transformation to introduce the aldehyde functionalities. While more steps are involved, this pathway offers opportunities for diversification at later stages.

Asymmetrical Dialdehydes: The synthesis of asymmetrical diaryl sulfide dialdehydes requires a more controlled, stepwise approach to differentiate the two aromatic rings. A typical modular strategy would involve:

Initial Unsymmetrical Coupling: An aryl thiol bearing an aldehyde group (or a protected precursor) is coupled with a different aryl halide that also contains a distinct functional group destined to become the second aldehyde.

Deprotection/Transformation: The functional group on the second ring is then converted into an aldehyde.

For example, 4-mercaptobenzaldehyde (B142403) could be coupled with 4-bromobenzyl alcohol under basic conditions. The resulting intermediate, containing one aldehyde and one alcohol group, would then undergo oxidation of the alcohol to furnish the asymmetrical dialdehyde. The synthesis of unsymmetrical disulfides often employs activating agents to facilitate the reaction between two different thiols, a principle that can be adapted for sulfide synthesis. organic-chemistry.org

The table below outlines modular synthetic schemes for both symmetrical and asymmetrical diaryl sulfide dialdehydes.

Target Type Module A Module B Key Transformation Product
Symmetrical 4-HalobenzaldehydeSodium Sulfide (Na₂S)Nucleophilic Aromatic SubstitutionThis compound
Symmetrical 4-Mercaptobenzaldehyde4-HalobenzaldehydeBase-mediated or Metal-catalyzed CouplingThis compound
Asymmetrical 4-Mercaptobenzaldehyde4-Bromobenzyl alcoholNucleophilic Substitution & Oxidation4-((4-formylphenyl)thio)benzaldehyde
Asymmetrical 4-Iodobenzaldehyde4-Mercaptobenzyl alcoholMetal-catalyzed Cross-Coupling & Oxidation4-((4-formylphenyl)thio)benzaldehyde

Reactivity and Derivatization Chemistry of 4,4 Sulfanediyldibenzaldehyde

Aldehyde Functional Group Reactivity in Covalent Bond Formation

The two aldehyde groups in 4,4'-Sulfanediyldibenzaldehyde are primary sites for a variety of chemical transformations, enabling the construction of larger, more complex molecular architectures.

Condensation Reactions for Imine Linkage Formation

The reaction of an aldehyde with a primary amine to form an imine (also known as a Schiff base) is a classic and versatile condensation reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond. nih.gov The formation of imines from aldehydes and primary amines is a reversible process, and the position of the equilibrium can be influenced by factors such as pH and the removal of water. masterorganicchemistry.comnih.gov

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. masterorganicchemistry.com This is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

General Reaction for Imine Formation:

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

R-CHO: Aldehyde (e.g., this compound)

R'-NH₂: Primary Amine

R-CH=N-R': Imine (Schiff Base)

The reactivity of the aldehyde can be influenced by the electronic nature of its substituents. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. libretexts.org

The bifunctional nature of this compound, possessing two aldehyde groups, makes it an excellent building block for the synthesis of macrocycles through Schiff base condensation. By reacting it with difunctional primary amines, large ring structures can be formed. rsc.orgresearchgate.net This [2+2] or [3+3] cyclocondensation approach has been employed to create a variety of macrocyclic ligands capable of coordinating with metal ions. rsc.orgresearchgate.net The formation of these macrocycles is often template-driven, where a metal ion directs the orientation of the reactants to favor the formation of the cyclic product. rsc.org

For example, the condensation of a dialdehyde (B1249045) with a diamine can lead to the formation of a tetradentate N4 macrocyclic ligand. rsc.orgresearchgate.net These macrocycles can then be metalated to form mononuclear complexes with various geometries, such as square planar or octahedral, depending on the metal ion and other coordinating ligands. rsc.org

The reversible nature of imine bond formation places it squarely within the realm of dynamic covalent chemistry (DCC). researchgate.netrsc.orgnih.gov DCC utilizes reversible reactions to create libraries of compounds that are in equilibrium. nih.gov The composition of this dynamic library can be influenced by various stimuli, such as changes in temperature, pH, or the presence of a template. nih.gov This allows for the self-correction and formation of the most thermodynamically stable product. nih.gov

In the context of this compound, its use in DCC allows for the programmed assembly of complex structures. rsc.org The reversibility of the imine linkage can be exploited to generate intricate architectures like catenanes and molecular knots, which can be "locked" into their final form by altering the reaction conditions to halt the reversible process. rsc.orgnih.gov Sulfur-containing moieties, such as disulfides and thioesters, are also prominent in DCC, highlighting the broader utility of sulfur in this field. researchgate.net

Electrophilic and Nucleophilic Additions to Aldehyde Groups

The carbonyl group of an aldehyde is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This polarity governs its reactivity towards a range of nucleophiles and electrophiles.

Nucleophilic Addition: Nucleophiles readily attack the electrophilic carbonyl carbon of the aldehyde. libretexts.orgorganicreactions.org This is a fundamental reaction of aldehydes and can lead to a variety of products. For instance, the addition of water to an aldehyde forms a hydrate, an adduct where a hydroxyl group and a hydrogen atom have been added across the C=O double bond. libretexts.org This reaction is typically reversible. Other nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and cyanide ions, can also add to the carbonyl group, leading to the formation of new carbon-carbon bonds. organicreactions.org

Electrophilic Addition: Electrophiles, such as protons from an acid, will attack the lone pair of electrons on the carbonyl oxygen. libretexts.orglibretexts.org This protonation makes the carbonyl carbon even more electrophilic and susceptible to attack by weak nucleophiles. masterorganicchemistry.com

The table below summarizes some common addition reactions involving aldehydes.

ReactantProduct Type
Water (H₂O)Hydrate
Alcohol (R'OH)Hemiacetal/Acetal
Primary Amine (R'NH₂)Imine (via hemiaminal)
Grignard Reagent (R'MgX)Secondary Alcohol
Cyanide (HCN)Cyanohydrin

Cross-Coupling Reactions Involving Aldehyde Derivatives

While aldehydes themselves are not direct partners in typical cross-coupling reactions, they can be readily converted into derivatives that are suitable for such transformations. Cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds, often require an organometallic nucleophile and an organic halide electrophile, typically catalyzed by a transition metal like palladium. wikipedia.orgnih.gov

For example, the aldehyde functional groups of this compound can be transformed into halides or triflates. These derivatives can then participate in well-established cross-coupling reactions like the Suzuki-Miyaura, Negishi, or Stille couplings. wikipedia.orgyoutube.com This synthetic strategy allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the positions of the original aldehyde functions, significantly expanding the molecular complexity that can be achieved from this starting material. The efficiency and selectivity of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govrsc.org

Influence of the Sulfanediyl Moiety on Molecular Reactivity

The sulfanediyl (-S-) linkage in this compound is not merely a passive linker. It can influence the electronic properties of the entire molecule and, consequently, its reactivity. dalalinstitute.comdalalinstitute.com

The presence of the thioether bridge can also impact the conformational flexibility of the molecule. The C-S-C bond angle and the rotational barriers around the C-S bonds will dictate the relative orientations of the two benzaldehyde (B42025) units. This can be a crucial factor in reactions where the spatial relationship between the two aldehyde groups is important, such as in the formation of macrocycles or polymers.

Electronic Effects of the Sulfur Atom on Aromatic Rings

The sulfur atom in this compound plays a crucial, dual role in modulating the electronic environment of the aromatic rings. This duality arises from the interplay between two opposing electronic effects: the inductive effect and the resonance effect.

Resonance Effect: The sulfur atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the aromatic rings. This donation of electron density through resonance (or π-conjugation) counteracts the inductive withdrawal.

Stereochemical Implications of the Sulfide (B99878) Bridge

Based on gas-phase electron diffraction studies of the parent compound, diphenyl sulfide, the molecule adopts a non-planar conformation. researchgate.net The C-S-C bond angle is approximately 103.4°, which is a notable deviation from the idealized 109.5° of a perfect tetrahedral geometry or the ~110° angle in ethers. researchgate.netwikipedia.org This angular nature, combined with rotation around the C-S bonds, results in a "propeller-like" conformation. The phenyl rings are twisted out of the C-S-C plane, with torsion angles (τ(CSCC)) reported to be around -49.6°. researchgate.net This non-planar structure prevents full π-conjugation across the entire molecule at any given moment but allows for significant conformational freedom.

ParameterValueReference
C-S Bond Length (ra)1.774(2) Å researchgate.net
C-S-C Bond Angle (∠CSC)103.4(11)° researchgate.net
C-S Torsion Angle (τ(CSCC))-49.6(1.4)° researchgate.net
Table 1: Representative geometric parameters for the diaryl sulfide core, based on data for diphenyl sulfide.

Tailored Derivatization for Enhanced Functionality

The presence of two aldehyde groups and a modifiable sulfide bridge makes this compound an excellent platform for tailored derivatization. Reactions can be targeted to the aldehydes, the sulfide, or the aromatic rings to generate a wide array of functional molecules.

The aldehyde groups are particularly versatile handles for building larger, more complex structures. They readily undergo nucleophilic addition and condensation reactions, which are fundamental to their utility in synthesis. nsf.govwikipedia.org A prominent example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid) in the presence of a basic catalyst. sigmaaldrich.comorganicreactions.orgwikipedia.org This reaction, applied to a bifunctional aldehyde like this compound, can be used to synthesize cross-linked polymers or symmetrical stilbene (B7821643) derivatives. nih.gov Other important reactions of the aldehyde groups include:

Schiff Base Formation: Condensation with primary amines to form di-imines, which are valuable ligands for metal complexes and precursors to polymers. stenutz.eunih.gov

Reduction: Conversion of the aldehyde groups to primary alcohols using reducing agents like sodium borohydride.

Oxidation: Oxidation to the corresponding dicarboxylic acid using appropriate oxidizing agents. nsf.gov

Furthermore, the sulfide bridge itself is a point of chemical reactivity. It can be selectively oxidized to introduce new functional groups. Oxidation with a mild oxidant like hydrogen peroxide can convert the sulfide to a sulfoxide (B87167), and further oxidation yields the sulfone. wikipedia.org Each oxidation state imparts distinct electronic and steric properties to the molecule, altering its polarity, geometry, and potential for hydrogen bonding.

Post-Synthetic Modification Strategies on Derived Architectures

Post-synthetic modification (PSM) is a powerful strategy for functionalizing pre-formed macromolecular structures, such as polymers or metal-organic frameworks. researchgate.netmdpi.com Given its bifunctional nature, this compound is an ideal monomer for creating such architectures. For instance, it can be polymerized through condensation reactions of its aldehyde groups to form poly(azomethine)s or other polymers containing the diaryl sulfide moiety in the backbone. researchgate.net

Once the polymer is formed, the sulfide linkage within the repeating units can be chemically modified. A particularly effective PSM strategy is the oxidation of the sulfide to a sulfoxide or sulfone. nsf.govnih.gov This transformation can dramatically alter the properties of the bulk material. For example, studies on sulfide-containing polyesters have shown that oxidation to the sulfoxide can weaken the mechanical integrity of the polymer backbone, while further oxidation to the sulfone can restore or even enhance it. nsf.gov This ability to tune material properties after synthesis is highly desirable for creating responsive or "smart" materials. The oxidation can be controlled using different reagents; for example, tert-butyl hydroperoxide can selectively produce polysulfoxides, whereas hydrogen peroxide can yield full conversion to polysulfones. nih.gov

Incorporation of Additional Functional Groups

Introducing additional functional groups onto the aromatic rings of this compound allows for the fine-tuning of its chemical and physical properties. This can be achieved through various synthetic strategies, primarily by using functionalized precursors during the synthesis of the diaryl sulfide core.

A common method for forming the diaryl sulfide bond is through the metal-catalyzed cross-coupling of an aryl halide with a thiol or a sulfur source like sodium thiosulfate. brainly.comorganic-chemistry.org By choosing appropriately substituted starting materials, a wide variety of functional groups can be incorporated into the final structure. For example, one could synthesize a derivative of this compound containing methoxy (B1213986) or nitro groups by starting with the corresponding substituted thiophenol or aryl iodide. wikipedia.org This pre-functionalization approach avoids potential complications with direct functionalization on the final dialdehyde, where the aldehyde groups would influence the regioselectivity of reactions like electrophilic aromatic substitution.

This strategy provides access to a library of tailored monomers for creating advanced polymers and materials with precisely engineered properties, such as altered solubility, thermal stability, or optical characteristics. nist.gov

Advanced Materials Applications of 4,4 Sulfanediyldibenzaldehyde

Covalent Organic Frameworks (COFs) from 4,4'-Sulfanediyldibenzaldehyde

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers formed by the self-assembly of organic building blocks linked by strong covalent bonds. The use of this compound as a linker in the synthesis of COFs allows for the creation of materials with tailored properties, such as high surface area, tunable porosity, and excellent chemical stability. These characteristics make them promising candidates for applications in gas storage and separation, catalysis, and sensing.

Design Principles for Porous COF Architectures

The design of COFs is a bottom-up approach that allows for atomic-level control over the final structure. unhas.ac.id This is achieved through the careful selection of molecular building blocks and the reversible formation of covalent bonds, which enables the "error-checking" and self-healing processes necessary for the formation of crystalline materials. berkeley.edu The ability to pre-design and functionalize COFs at the molecular level is a key advantage of this class of materials. unhas.ac.id

Reticular Chemistry for Network Topology Control

Reticular chemistry, the principle of linking molecular building blocks into predetermined network structures, is fundamental to the design of COFs. berkeley.edu This approach allows for the precise control of the network's topology, which in turn dictates the material's properties, such as pore size and shape. berkeley.eduresearchgate.net By choosing building blocks with specific geometries and symmetries, it is possible to direct the formation of COFs with desired network structures, such as 2D layered or 3D frameworks. researchgate.netmdpi.com The predictability of reticular chemistry enables the systematic design of COFs with tailored functionalities for specific applications. nih.gov

Synthesis of this compound-Based COFs

The synthesis of COFs from this compound typically involves the condensation reaction with a complementary multitopic amine. The reversibility of the imine bond formation is key to obtaining a crystalline product. Several synthetic methods have been developed to promote the formation of highly ordered COF structures.

Solvothermal and Mechanochemical Approaches

Solvothermal synthesis is a widely used method for producing high-quality COFs. researchgate.net This technique involves heating the reactants in a sealed vessel containing a high-boiling point solvent. The elevated temperature and pressure facilitate the reversible bond formation and crystallization process. researchgate.net However, solvothermal methods can be time-consuming and often require harsh conditions. rsc.org

Mechanochemical synthesis , on the other hand, offers a more environmentally friendly and rapid alternative. researchgate.net This method involves the grinding of solid reactants, sometimes with a small amount of liquid additive, to initiate the chemical reaction. Mechanochemical synthesis can produce COFs with high crystallinity and surface area in a fraction of the time required for solvothermal methods. rsc.org This approach is also advantageous for its scalability and reduced solvent waste. rsc.org

Synthesis MethodKey Features
Solvothermal Employs high temperatures and pressures in a solvent. researchgate.net
Facilitates crystalline growth through reversible reactions. researchgate.net
Can be time-consuming and require harsh conditions. rsc.org
Mechanochemical Involves grinding solid reactants. researchgate.net
Often faster and more environmentally friendly than solvothermal methods. rsc.org
Can be performed with minimal or no solvent.
Templated Synthesis of COF Nanostructures

To control the morphology and create hierarchical porosity in COFs, templated synthesis has emerged as a powerful strategy. researchgate.net This approach utilizes a sacrificial template, such as nanoparticles or nanorods, to direct the growth of the COF into specific shapes. For example, ZnO nanorods have been used as templates to synthesize hollow, tubular COF nanostructures. nih.gov After the COF is formed around the template, the template is selectively removed, leaving behind a hollow or porous nanostructure. researchgate.netnih.gov This method allows for the creation of COFs with well-defined nano-architectures, which can be beneficial for applications requiring specific material morphologies. Another approach involves using inexpensive and recyclable materials like sodium chloride (table salt) as a template to synthesize few-layered COF nanosheets. rsc.org

Template MaterialResulting COF NanostructureReference
Zinc Oxide (ZnO) NanorodsHollow, tubular COF nanostructures nih.gov
Sodium Chloride (NaCl)Few-layered COF nanosheets rsc.org

Advanced Functionalizations of this compound-Derived COFs

The functional versatility of Covalent Organic Frameworks (COFs) derived from this compound can be significantly expanded through post-synthetic modification (PSM). scispace.com This strategy allows for the introduction of new chemical functionalities into a pre-existing COF structure, thereby tailoring its properties without altering the fundamental framework. rsc.org PSM is particularly valuable when direct synthesis with functionalized monomers is challenging due to incompatibility with reaction conditions or potential interference with the crystallization process. rsc.org

Two primary PSM techniques are applicable to COFs synthesized using this compound:

Covalent Post-Synthetic Modification: This involves forming new covalent bonds with the existing framework. The aldehyde groups of the this compound units are reactive sites for such modifications. For instance, they can undergo condensation reactions to form imines or be reduced to hydroxyl groups, which can then be used in further chemical transformations. Similarly, the thioether linkage offers a site for oxidation to sulfoxide (B87167) or sulfone groups, which alters the electronic properties and polarity of the pore environment. A notable example of covalent PSM on a different COF involved the reduction of nitro groups to amines, which were then acylated to amides, demonstrating how pore environments can be chemically tuned. scispace.com Another advanced covalent PSM technique is the strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the quantitative decoration of a COF lattice under mild, catalyst-free conditions. nih.gov

Post-Synthetic Metal Functionalization: This method involves the coordination of metal ions or complexes to specific sites within the COF. rsc.org For COFs derived from this compound, metal centers can be coordinated to the sulfur atom of the thioether bridge. Furthermore, if the aldehyde groups are modified to form more effective ligands, such as imines or bipyridine moieties, these can serve as robust docking sites for a wide range of metal ions. scispace.comsci-hub.se This process can imbue the COF with catalytic activity, enhance its sensing capabilities, or modify its electronic properties. scispace.com The methods for this functionalization can be broadly classified into coordination with linker functional groups, coordination with the framework's linkages, or through post-synthetic demetallation and metal exchange. scispace.com

These modification strategies transform a single COF platform into a diverse library of materials with tailored properties for specific applications. nih.gov

Theoretical Frameworks for COF Performance Prediction

High-throughput computational screening (HTCS) has become an indispensable tool for predicting the performance of COFs and accelerating the discovery of new materials for specific applications, such as gas separation and storage. aip.org These theoretical frameworks use molecular simulations to assess the potential of thousands of synthesized or hypothetical COF structures, circumventing the time and resource-intensive process of experimental synthesis and testing. nih.govresearchgate.net

The primary simulation techniques employed are:

Grand Canonical Monte Carlo (GCMC) Simulations: GCMC is used to model gas adsorption within the porous structure of COFs. nih.gov By simulating the interactions between gas molecules (e.g., CO₂, H₂, N₂) and the COF framework, GCMC can accurately predict key performance metrics such as gas uptake capacity, adsorption selectivity, and working capacity under various process conditions like pressure swing adsorption (PSA) and vacuum swing adsorption (VSA). nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to calculate the diffusivity of gas molecules through the COF pores. aip.org This information is crucial for predicting the performance of COF-based membranes, yielding data on gas permeability and diffusion selectivity. nih.gov

Density Functional Theory (DFT) Calculations: DFT is employed to understand the underlying electronic interactions that govern performance. For example, DFT calculations can reveal the strength of hydrogen bonding between a gas molecule like CO₂ and specific functional groups within the COF linker, providing insight into the factors that determine CO₂ selectivity. researchgate.net

These computational approaches establish critical structure-property relationships. For instance, in CO₂/H₂ separation, screening has shown that COFs with narrow pores and low porosity are typically top-performing adsorbents, while those with large pores and high porosity are better suited for membrane-based separations. nih.gov By identifying the most promising candidates and the structural features that lead to superior performance, these theoretical frameworks provide essential guidance for the targeted synthesis of new, high-performing COFs. researchgate.net

Table 1: Relationship Between COF Structural Properties and Gas Separation Performance (Predicted via Computational Screening)
ApplicationOptimal Pore Size (Largest Cavity Diameter)Optimal Porosity (Φ)Governing MechanismPredicted Outcome
Adsorbent for CO₂ from H₂< 15 Å< 0.75Adsorption SelectivityHigh CO₂ Working Capacity
Membrane for H₂ from CO₂> 20 Å> 0.85Diffusion SelectivityHigh H₂ Permeability

Applications of COFs in Catalysis and Separation Technologies

The inherent porosity, high surface area, and functional tunability of COFs, including those derived from this compound, make them highly effective materials for catalysis and separation. rsc.org

Catalysis: COFs serve as robust platforms for heterogeneous catalysis. taylorfrancis.com The functional groups within the COF, such as the aldehyde and thioether moieties from this compound, can act as catalytic sites themselves or be modified to anchor more active catalytic species like metal nanoparticles or organocatalysts. researchgate.net

Base-Catalyzed Reactions: By incorporating basic functional groups (e.g., amines) through direct synthesis or post-synthetic modification, COFs can effectively catalyze reactions like the Knoevenagel condensation. Three-dimensional base-functionalized COFs have demonstrated high conversion rates (up to 98%), significant size selectivity based on their pore dimensions, and excellent recyclability. nih.gov

Metal-Catalyzed Reactions: COFs post-synthetically modified with metal complexes, such as metallosalen units, can catalyze a range of reactions. researchgate.net These include oxidation, reduction, and carbon-carbon coupling reactions, often with higher efficiency and stability than traditional homogeneous catalysts. researchgate.net

Separation Technologies: COFs are exceptional candidates for gas separation and purification due to their well-defined, permanent porosity and customizable pore environments. mdpi.com

Gas Separation: As identified through extensive computational screening, COF-based membranes and adsorbents show immense potential for separations like CO₂/H₂ (pre-combustion carbon capture) and CO₂/N₂ (flue gas separation). nih.govacs.org Many COF membranes are predicted to surpass the performance of traditional polymeric materials, exhibiting higher gas permeabilities. nih.gov The ability to tune pore size and introduce functional groups that have a high affinity for specific gases (e.g., CO₂) is key to their high selectivity. researchgate.net

Pollutant Adsorption: The tailored pore environment of COFs can be designed for the selective capture of environmental pollutants. For instance, functionalization of a COF with thiol groups created a material with a remarkable adsorption capacity for mercury(II) ions from water. researchgate.net

Metal-Organic Frameworks (MOFs) Utilizing this compound as a Ligand

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. rsc.org this compound is a bifunctional molecule whose thioether and aldehyde groups make it a candidate for designing functional MOFs. The angular geometry imposed by the sulfur bridge, combined with the reactive aldehyde functionalities, allows for the construction of diverse and potentially catalytic framework structures. researchgate.net

Ligand Design and Coordination Chemistry in MOF Assembly

The assembly of a MOF is a process of molecular self-assembly governed by the principles of coordination chemistry. springerprofessional.de The final structure and properties of the MOF are determined by the interplay between the metal center's coordination geometry and the organic ligand's connectivity and functionality. nih.gov

When using a ligand like this compound, several factors are critical:

Functionality: The ligand contains two key functional groups: the soft thioether sulfur atom and the harder oxygen atoms of the two aldehyde groups. According to the Hard and Soft Acids and Bases (HSAB) principle, the thioether group will preferentially coordinate to softer metal ions, while the aldehyde oxygens would favor harder metal centers. figshare.com

Reactivity: The aldehyde groups are not as strong of a coordinating group as carboxylates or azoles, which are more commonly used in MOF synthesis. However, they can be transformed in situ or post-synthetically into more robust coordinating moieties like imines or hydrazones, expanding the structural possibilities. researchgate.net Alternatively, the aldehyde can remain as a free, accessible functional group within the MOF pores, available for subsequent reactions or catalysis. researchgate.net

Geometry: The C-S-C bond angle of the thioether linkage directs the two aldehyde groups at a specific angle relative to each other, influencing the resulting topology of the MOF. This inherent geometry is a key element in the "reticular synthesis" approach to designing MOFs with predictable structures.

Direct coordination to the aldehyde group's oxygen atom in MOF synthesis is less common but possible, typically with hard Lewis acidic metal centers. However, the presence of the softer thioether group in this compound introduces a competing coordination site. The selection of the metal center is therefore crucial and can be guided by the HSAB principle. figshare.com

A study on a similar bifunctional ligand containing both thioether and carboxylate groups demonstrated this principle effectively. The softer Cu(I) ion was chelated by the thioether group, the borderline Cd(II) ion showed single-fold coordination to the sulfur, and the hard Zn(II) ion did not bond with the thioether at all, coordinating exclusively to the harder carboxylate groups. figshare.com This suggests that for this compound, soft metals like Cu(I), Ag(I), or Pd(II) would likely coordinate to the sulfur atom.

To achieve robust coordination involving the aldehyde ends of the molecule, a common strategy is to select metal centers that are known to form stable complexes with oxygen-donor ligands, or to modify the aldehyde into a stronger binding group post-synthesis. researchgate.netrsc.org Lanthanide ions, for example, are hard metal ions known to coordinate with oxygen-containing ligands. mdpi.com Furthermore, actinide ions like Th⁴⁺ and U⁴⁺ have been shown to form MOFs with high coordination numbers (up to 12) with carboxylate ligands, indicating their strong affinity for oxygen donors. hzdr.denih.gov

Table 2: HSAB Principle for Metal Center Selection with a Thioether Ligand
Metal IonHSAB ClassificationObserved Coordination with ThioetherRationale
Cu(I)Soft AcidStrong (Chelation)Favorable soft-soft interaction.
Cd(II)Borderline AcidModerate (Single Coordination)Intermediate interaction strength.
Zn(II)Hard AcidNon-bondingUnfavorable hard-soft interaction.

Controlling the final structure and dimensionality (e.g., 1D, 2D, or 3D) of a MOF is a central goal of ligand and framework design. nih.gov Several strategies can be employed to modulate the architecture of MOFs built with this compound:

Mixed-Ligand Strategy: Combining this compound with other organic linkers of different lengths, geometries, or functionalities is a powerful method to construct complex, multi-functional frameworks. For example, using a rigid dicarboxylate linker in conjunction with a flexible pillaring ligand can create 3D frameworks from 2D layers. mdpi.com A mixed-ligand zirconium MOF was successfully synthesized using two different carboxylate linkers, demonstrating that this one-pot approach can modify framework defects and properties. doi.org

Control of Metal Coordination Environment: The choice of metal center and its preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) profoundly impacts the resulting structure. For instance, dinuclear paddle-wheel secondary building units (SBUs), often formed with Cu(II) or Zn(II), can act as planar nodes to form 2D layers, which can then be pillared into 3D structures. mdpi.com In contrast, single metal ions with tetrahedral geometry can lead to diamondoid-like 3D networks. mdpi.com

Use of Modulators: The addition of monofunctional molecules (modulators), such as acetic acid, during synthesis can compete for coordination sites on the metal cluster. This can influence the kinetics of crystal growth, control the size and morphology of the crystals, and introduce "missing linker" defects, which can increase porosity and create catalytically active open metal sites. researchgate.net

Solvent and Template Effects: Guest molecules and solvents can act as templates around which the framework assembles, influencing the final structure and sometimes leading to interpenetrated frameworks where multiple identical networks are intertwined. mdpi.comrsc.org

By carefully manipulating these factors, chemists can guide the self-assembly process toward MOFs with desired dimensionality, pore sizes, and functionalities. rsc.org

In Situ MOF Formation and Crystallization Processes

The in situ formation of metal-organic frameworks (MOFs) is a complex process that involves the self-assembly of metal ions or clusters with organic linkers. The crystallization of these frameworks is influenced by a multitude of factors including the solvent, temperature, and the concentration of reactants. While specific studies detailing the in situ formation and crystallization of MOFs using this compound as the primary organic linker are not extensively documented in publicly available research, the general principles of MOF synthesis provide a framework for understanding how this molecule could be employed.

The aldehyde functional groups of this compound can participate in coordination with metal centers, although they are more commonly used as reactive sites for post-synthetic modification or for the formation of imine-based linkers through reaction with amines. The flexibility of the thioether bridge in this compound could influence the resulting MOF topology, potentially leading to frameworks with unique pore structures and dynamic properties. The crystallization process would likely follow non-classical pathways, involving the formation of intermediate species and aggregation-based growth mechanisms, which are common in MOF synthesis. The choice of solvent would be critical, as it can affect the solubility of the linker and the metal salt, as well as modulate the coordination environment of the metal ions, thereby directing the final crystal structure.

Exploration of MOF Applications in Sensing and Molecular Recognition

Metal-organic frameworks have garnered significant attention for their potential applications in chemical sensing and molecular recognition due to their high porosity, large surface areas, and tunable functionalities. MOFs derived from aldehyde-containing linkers are particularly interesting for sensing applications. While direct applications of MOFs synthesized from this compound in sensing are not widely reported, the principles of MOF-based sensing suggest potential avenues for exploration.

The aldehyde groups within the pores of a hypothetical MOF constructed with this compound could serve as active sites for the selective binding of analytes. For instance, these groups could interact with specific molecules through hydrogen bonding or other weak interactions, leading to a detectable change in the MOF's properties, such as its luminescence or electrical conductivity.

Furthermore, the aldehyde functionalities can be chemically modified to introduce specific recognition sites. For example, they can be converted to imines by reaction with amines, creating a new set of interaction sites within the MOF pores. This post-synthetic modification approach allows for the tailoring of the MOF's selectivity towards different target molecules. The inherent porosity of the MOF would facilitate the diffusion of analytes to these recognition sites, enabling sensitive detection. The thioether linkage in this compound might also play a role, potentially interacting with metal ions or other sulfur-philic species, adding another dimension to the MOF's sensing capabilities.

Polymer Chemistry and Supramolecular Assemblies Derived from this compound

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of various polymers and supramolecular structures. Its two aldehyde groups can readily participate in condensation reactions with a variety of comonomers, leading to the formation of linear, branched, or cross-linked polymeric networks.

Integration into Two-Dimensional and Three-Dimensional Polymeric Networks

The integration of this compound into polymeric networks allows for the creation of materials with tailored properties. The flexible thioether linkage can impart processability and specific thermal and mechanical characteristics to the resulting polymers.

Condensation polymerization is a primary method for incorporating this compound into polymers. elsevierpure.comnih.govnih.gov This typically involves the reaction of the aldehyde groups with nucleophilic comonomers, such as diamines or diols, with the elimination of a small molecule like water. For example, reaction with diamines leads to the formation of polyimines (also known as Schiff base polymers), which contain repeating azomethine (-C=N-) linkages. usindh.edu.pkresearchgate.net These polymers are known for their thermal stability and can exhibit interesting electronic properties.

The general characteristics of condensation polymerization include slower reaction rates compared to addition polymerization and the formation of polymers with a distribution of molecular weights. elsevierpure.com The properties of the resulting polymer, such as its crystallinity and tensile strength, are influenced by intermolecular forces, including hydrogen bonding, which can be significant in polyimines. elsevierpure.com

Polymer TypeComonomer TypeKey Linkage
PolyimineDiamineAzomethine (-C=N-)
PolyacetalDiolAcetal (-O-CH-O-)

This table illustrates potential polymer types formed from this compound via condensation polymerization.

The architecture of polymers derived from this compound can be controlled by the choice of comonomers and reaction conditions. The use of bifunctional comonomers, such as diamines or diols, will lead to the formation of linear polymer chains. However, if comonomers with more than two reactive groups (e.g., triamines) are used, branched or even cross-linked three-dimensional networks can be formed. These networks can result in thermosetting resins with high dimensional stability.

The stoichiometry of the reactants and the reaction time and temperature are critical parameters for controlling the degree of polymerization and the extent of branching. By carefully managing these factors, it is possible to tailor the polymer's molecular weight, solubility, and mechanical properties for specific applications.

Supramolecular Interactions and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its aromatic rings and polarizable sulfur atom, makes it a candidate for building supramolecular assemblies and participating in host-guest chemistry. rsc.orgsci-hub.se

The aldehyde groups can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions. These interactions can lead to the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. While specific host-guest systems based solely on this compound are not extensively detailed, the principles of supramolecular chemistry suggest its potential to form inclusion complexes with suitable guest molecules. The thioether linkage can also contribute to binding, particularly with soft metal ions or other sulfur-philic guests. The formation of such host-guest complexes can be detected by various analytical techniques and can lead to changes in the physical and chemical properties of both the host and the guest. nih.gov

Interaction TypePotential Role of this compound
Hydrogen BondingAldehyde groups as acceptors.
π-π StackingAromatic rings participating in stacking.
Host-Guest InteractionsFormation of inclusion complexes with suitable guests.
Chalcogen BondingSulfur atom acting as a chalcogen bond donor.

This table summarizes the potential supramolecular interactions involving this compound.

Molecular Recognition Mechanisms

The aldehyde groups of this compound are key to its molecular recognition capabilities, primarily through the formation of dynamic covalent bonds, such as imine bonds in Schiff base reactions. rasayanjournal.co.inyoutube.com When reacted with amine-containing molecules, the aldehyde groups undergo a condensation reaction to form imines, a reversible linkage that allows for "error-checking" and the formation of thermodynamically stable, crystalline structures. This process is central to the synthesis of Covalent Organic Frameworks (COFs). nih.govsci-hub.sersc.org

The thioether bridge introduces a degree of flexibility to the molecule, allowing it to adopt conformations suitable for packing into ordered structures. Furthermore, the sulfur atom can participate in non-covalent interactions, such as chalcogen bonding, which can contribute to the stability and self-assembly of the resulting supramolecular structures. nih.govresearchgate.net The interplay of these dynamic covalent bonds and weaker non-covalent interactions governs the precise arrangement of the building blocks.

Self-Assembly of Sulfanediyl-Linked Building Blocks

The self-assembly of this compound is most prominently demonstrated in the formation of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.govugent.be

In the synthesis of COFs, this compound can be co-condensed with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene, to form a 2D or 3D porous network. nih.govnih.gov The geometry of the building blocks dictates the topology of the resulting framework. For instance, the C2 symmetry of this compound, when combined with a C3 symmetric amine, can lead to the formation of hexagonal porous structures. The porosity and properties of these COFs can be tuned by the choice of the building blocks.

The aldehyde groups can also be utilized to anchor metal ions or clusters, leading to the formation of MOFs. mit.edunih.gov In this case, the molecular recognition involves the coordination of the aldehyde's oxygen atom, or a derivative thereof, to a metal center. The resulting frameworks can exhibit high surface areas and tailored pore environments.

Framework TypeKey InteractionsResulting StructurePotential Applications
Covalent Organic Frameworks (COFs)Dynamic Covalent Bonds (Imines), van der Waals forcesCrystalline, porous 2D or 3D networksGas storage, catalysis, sensing
Metal-Organic Frameworks (MOFs)Coordination Bonds, Non-covalent interactionsCrystalline, porous frameworks with metal nodesGas separation, drug delivery, catalysis

Development of Functional Supramolecular Systems and Devices

The supramolecular systems derived from this compound, particularly COFs and MOFs, exhibit a range of functionalities that can be harnessed for the development of advanced devices. The inherent porosity of these materials makes them excellent candidates for applications in gas storage and separation. mit.edunih.gov

For example, COFs synthesized from aldehyde-containing building blocks have shown promise in the storage of hydrogen and carbon dioxide. The ability to tailor the pore size and surface chemistry of these materials allows for the optimization of their adsorption properties.

Furthermore, the incorporation of specific functional groups into the framework can lead to materials with catalytic or sensing capabilities. For instance, the thioether linkage in this compound could potentially be oxidized to a sulfoxide or sulfone, altering the electronic properties of the material and enabling its use as a chemical sensor.

Rational Design of Soft Matter and Responsive Polymer Systems

The principles of molecular recognition and self-assembly that govern the formation of crystalline frameworks can also be applied to the design of soft matter and responsive polymer systems. nih.govnih.gov The dynamic nature of the bonds used to construct these materials, such as the imine linkage, allows for them to respond to external stimuli like pH or the presence of certain chemicals. nih.gov

Polymers incorporating this compound or similar thioether-containing dialdehydes can be designed to be degradable and chemically recyclable. nih.gov For example, polymers formed through Schiff base condensation can be disassembled by changing the pH, breaking the imine bonds and regenerating the original monomers. This reversibility is a key feature of "smart" or responsive materials.

The thioether linkage itself can be a stimulus-responsive moiety. Oxidation of the sulfur atom can significantly change the polarity and solubility of the polymer, leading to a macroscopic response. This property can be exploited in the design of sensors or drug delivery systems where the release of a payload is triggered by a change in the redox environment.

Polymer SystemStimulusResponsePotential Application
Imine-linked PolymerspH changeDisassembly into monomersRecyclable materials, controlled release
Thioether-containing PolymersRedox change (oxidation)Change in polarity and solubilityChemical sensors, drug delivery

Computational and Theoretical Investigations of 4,4 Sulfanediyldibenzaldehyde Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure of a molecule. nih.gov This information is fundamental to understanding its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) have become a cornerstone of computational chemistry due to their balance of accuracy and computational cost, making them well-suited for studying medium-sized organic molecules like 4,4'-Sulfanediyldibenzaldehyde. nih.govresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key indicator of reaction feasibility. nih.gov

Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical Aldehyde Reaction This table illustrates the type of data obtained from DFT studies on reaction mechanisms, using hypothetical values for a generic aldehyde condensation reaction.

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants (Aldehyde + Amine)0.0Initial state
2Transition State 1 (TS1)+15.2Nucleophilic attack
3Hemiaminal Intermediate-5.6Stable intermediate formed
4Transition State 2 (TS2)+20.8Water elimination
5Products (Schiff Base + H₂O)-10.3Final products

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the orbital with the highest energy electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electrophilic and nucleophilic behavior. youtube.com

For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-systems of the benzene (B151609) rings, making these regions susceptible to electrophilic attack. Conversely, the LUMO is likely localized on the π* orbitals of the aldehyde groups, specifically the carbon-oxygen double bonds, making the carbonyl carbons the primary sites for nucleophilic attack. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Reactivity indices, derived from DFT calculations, provide a quantitative measure of reactivity. The Fukui function, for example, identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 2: Calculated Frontier Orbital Energies and Reactivity Indices for a Generic Aromatic Aldehyde This table presents typical values for FMO energies and global reactivity indices that can be calculated using DFT. Specific values for this compound would require dedicated computation.

ParameterValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and kinetic stability. researchgate.net
Global Hardness (η)2.35 eVMeasures resistance to change in electron distribution.
Global Softness (S)0.43 eV⁻¹Reciprocal of hardness; measures reactivity. nih.gov
Electronegativity (χ)4.15 eVMeasures the ability to attract electrons.

Molecular Dynamics Simulations for Assembly and Dynamics

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for investigating the behavior of large numbers of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe complex processes like self-assembly and guest-host interactions in a virtual environment. nih.govnih.gov This method provides a "computational microscope" that can reveal dynamic processes at the atomic level, which are often difficult to probe experimentally. nih.gov

The bifunctional nature of this compound makes it an excellent building block for creating larger, ordered structures like polymers and covalent organic frameworks (COFs) through self-assembly. MD simulations can model how these individual molecules, or "monomers," interact and organize in a solvent to form these extended structures. researchgate.net

These simulations can track the trajectories of thousands of molecules, revealing the key non-covalent interactions (such as π-π stacking between benzene rings and dipole-dipole interactions) that drive the assembly process. nih.gov Researchers can study how factors like solvent choice, temperature, and concentration affect the final structure and morphology of the assembled material. researchgate.net Due to the large system sizes and long timescales involved in self-assembly, coarse-grained (CG) MD simulations are often employed. In the CG approach, groups of atoms are represented as single particles, which significantly reduces computational cost and allows for the simulation of larger systems for longer times. nih.govschrodinger.com

Porous materials, such as COFs, derived from this compound can act as hosts for smaller guest molecules. This is the basis for applications in areas like gas storage, separation, and catalysis. MD simulations are instrumental in understanding the dynamics of these guest-host interactions. beilstein-journals.org

Simulations can model the diffusion of guest molecules into the pores of the host framework and calculate the binding free energy, which quantifies the strength of the interaction. rsc.org They can identify the specific binding sites within the host structure and reveal the nature of the interactions, whether they are hydrogen bonds, van der Waals forces, or cation-π interactions. beilstein-journals.orgrsc.org This knowledge is crucial for designing host materials with high selectivity for specific guest molecules. For example, simulations could be used to predict whether a framework built from this compound would be better at capturing carbon dioxide or methane, based on the calculated interaction energies and diffusion rates for each gas. nih.gov

Predictive Modeling for Material Properties and Design

A major goal of computational chemistry is to move from explaining existing phenomena to predicting the properties of new, yet-to-be-synthesized materials. purdue.edu By combining quantum chemical calculations and molecular simulations, it is possible to build predictive models that link the molecular structure of a building block like this compound to the macroscopic properties of the resulting material.

For example, quantum chemical calculations can predict the electronic properties of a polymer derived from this compound, such as its band gap, which is crucial for applications in electronics and photovoltaics. MD simulations can predict mechanical properties like elasticity and tensile strength by simulating the response of the material to applied stress. Furthermore, techniques like Quantitative Structure-Activity Relationship (QSAR) can be used to build statistical models that correlate calculated molecular descriptors with observed properties, enabling the rapid screening of many potential candidate structures for a specific application. researchgate.net This predictive power accelerates the materials discovery cycle, allowing scientists to focus experimental efforts on the most promising candidates identified through computational modeling. nih.gov

Machine Learning Applications in Materials Discovery

The integration of machine learning (ML) into materials science is revolutionizing the process of discovering new functional materials. researchgate.net By analyzing large datasets of known materials, ML models can learn complex structure-property relationships and predict the characteristics of yet-to-be-synthesized compounds. arxiv.org This predictive power significantly reduces the time and resources required for materials development. nsf.gov

In the context of this compound, which can serve as a monomer for various polymers, ML methodologies are particularly valuable. Machine learning models, including powerful boosting algorithms like Gradient Boosting, XGBoost, and CatBoost, are increasingly used to tackle complex, high-dimensional problems in polymer science. mdpi.com These models can be trained on extensive databases containing the structural features and measured properties of a wide array of polymers. researchgate.net By inputting the structure of a hypothetical polymer derived from this compound, these trained models can forecast its potential physical, thermal, and electronic properties with a notable degree of accuracy. arxiv.orgarxiv.org

The process typically involves representing the polymer's molecular structure, often using notations like SMILES (Simplified Molecular Input Line Entry System), as a set of numerical descriptors. researchgate.netarxiv.org These descriptors, which quantify various topological, geometric, and electronic features, serve as the input for the ML algorithm. The model then correlates these features with performance metrics. For instance, a Gradient Boosting Decision Tree (GBDT) model has been successfully used to predict the thermal conductivity of polymers, achieving high accuracy (R² = 0.88) by decoding polymer SMILES into a small set of physically significant features. arxiv.org This approach allows for the rapid screening of numerous polymer candidates, identifying those with desirable traits for specific applications. researchgate.net The ultimate goal is to guide experimental efforts toward the most promising candidates, streamlining the discovery pipeline. nsf.gov

Table 1: Predicted Properties of Hypothetical Polymers via Machine Learning

Property Class Specific Property Predicted Potential Application
Mechanical Tensile Strength, Elasticity, Hardness Structural components, composites, coatings
Thermal Glass Transition Temperature, Thermal Conductivity, Thermal Decomposition Temperature Heat-resistant materials, thermal insulators, electronics
Optical Refractive Index, Band Gap, Absorption Spectrum Optical films, lenses, optoelectronic devices

| Electronic | Dielectric Constant, Electrical Conductivity | Insulators, semiconductors, energy storage |

In Silico Screening of Hypothetical Structures

Complementing the predictive power of machine learning, in silico screening provides a detailed, physics-based evaluation of hypothetical molecular structures. This methodology involves the computational generation of a virtual library of compounds derived from a core scaffold, such as this compound, followed by the simulation of their properties. kcl.ac.uk This rational design approach is instrumental in identifying candidates with tailored functionalities for specific applications, from drug discovery to materials science. kcl.ac.ukmdpi.com

The process begins with the enumeration of hypothetical structures. Starting with this compound, a vast number of derivatives can be computationally generated by adding various functional groups or by using it as a building block for larger assemblies like polymers or metal-organic frameworks (MOFs). kcl.ac.ukacs.org This creation of a virtual library of hypothetical materials is a key first step. kcl.ac.uk

Once the virtual library is established, each hypothetical structure is subjected to computational screening to evaluate its properties. Techniques such as molecular docking and Density Functional Theory (DFT) are commonly employed. nih.govmdpi.com Molecular docking can predict the binding affinity of a molecule to a specific biological target, which is crucial in drug design. mdpi.comnih.gov For materials applications, DFT calculations can determine electronic structure, chemical reactivity, and potential stability of the hypothetical compounds. rsc.org For instance, in the design of novel inhibitors, computational docking is used to estimate the binding energy of derivatives against a target receptor. nih.gov Similarly, the design of new MOFs involves generating hypothetical structures in silico and then using DFT calculations to simulate their adsorption behaviors for applications like carbon capture. rsc.org

This high-throughput computational screening allows researchers to sift through thousands of potential candidates and prioritize a manageable number for experimental synthesis and validation. kcl.ac.uk It is a powerful tool for discovering novel molecules and materials with desired characteristics, such as specific binding capabilities or enhanced physical properties.

Table 2: In Silico Screening of Hypothetical Derivatives of this compound

Derivative Type Property Screened Computational Method Targeted Application
Small Molecule Derivatives Binding Affinity to a Protein Target Molecular Docking Drug Discovery
Polymer Chains Band Gap, Electron Affinity Density Functional Theory (DFT) Organic Semiconductors
Coordination Complexes Catalytic Activity Quantum Mechanics/Molecular Mechanics (QM/MM) Industrial Catalysis

| Metal-Organic Frameworks | Gas Adsorption Capacity (e.g., CO₂) | Grand Canonical Monte Carlo (GCMC) Simulations | Carbon Capture |

Advanced Characterization Methodologies for 4,4 Sulfanediyldibenzaldehyde Derived Materials

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of 4,4'-sulfanediyldibenzaldehyde-derived materials.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of polymers and other complex molecules in solution. pageplace.deresearchgate.net High-resolution NMR provides detailed qualitative and quantitative information about molecular structure, including the identification of monomeric units, determination of stereoisomerism, and analysis of comonomer incorporation. pageplace.deresearchgate.net For materials derived from this compound, ¹H and ¹³C NMR are particularly valuable.

In the ¹H NMR spectrum of a related compound, 4,4′-(diphenylsilanediyl)dibenzaldehyde, specific chemical shifts are observed for the different protons within the molecule. researchgate.net Similarly, for polymers derived from this compound, characteristic signals corresponding to the aldehydic protons, aromatic protons, and any new linkages formed during polymerization would be expected. The integration of these signals can provide quantitative information about the relative number of each type of proton, aiding in the confirmation of the polymer structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbonyl carbons, aromatic carbons, and any other carbon atoms within the polymer backbone or side chains. For instance, in a 4,4-diaminodiphenylmethane-melamine-formaldehyde terpolymer, ¹³C NMR was used alongside ¹H NMR to characterize the polymer structure. rsc.org

Table 1: Representative NMR Data for a Related Dialdehyde (B1249045)

NucleusChemical Shift (ppm)Assignment
¹H10.0Aldehydic proton (-CHO)
¹H7.5-8.0Aromatic protons
¹³C192.0Carbonyl carbon (C=O)
¹³C128.0-140.0Aromatic carbons
Data is illustrative and based on typical chemical shifts for similar functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. bfh.ch By analyzing the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique fingerprint of the compound. For materials derived from this compound, FT-IR is crucial for tracking the conversion of the aldehyde functional groups during polymerization or other reactions.

The FT-IR spectrum of the starting material, this compound, would exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1700-1730 cm⁻¹. researchgate.net Aromatic C-H stretching and bending vibrations would also be present. Upon successful polymerization, the intensity of the aldehyde peak would decrease or disappear, while new peaks corresponding to the newly formed linkages (e.g., C=N for a Schiff base polymer) would appear. For example, in the synthesis of oligo(azine)s from dialdehydes, the disappearance of the aldehyde peak and the appearance of the azine group (-C=N-N=C-) peak in the FT-IR spectrum confirm the formation of the polymer. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹)Description
Aldehyde C=O~1700Stretching vibration
Aromatic C-H~3000-3100Stretching vibration
C-S-C~600-800Stretching vibration
C=N (in Schiff bases)~1600-1650Stretching vibration
Data is illustrative and based on typical vibrational frequencies.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the backbone of polymers derived from this compound. The technique involves inelastic scattering of monochromatic light, usually from a laser source. nih.gov

For materials derived from this compound, Raman spectroscopy can be used to identify the characteristic vibrational modes of the aromatic rings and the sulfide (B99878) linkage. The C-S stretching vibration, which may be weak in the FT-IR spectrum, can sometimes be more readily observed in the Raman spectrum. Furthermore, in surface-enhanced Raman spectroscopy (SERS), the Raman signal of molecules adsorbed on certain metal surfaces can be dramatically enhanced, allowing for the detection of even trace amounts of material. elsevierpure.comnih.gov This could be particularly useful for studying thin films or interfaces of this compound-derived materials. For instance, resonant Raman spectroscopy has been used to study the optical properties of thiophenol-based molecules, which are structurally related to the monomer. researchgate.net

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. researchgate.net These techniques provide information about the conjugation length, electronic energy levels, and photophysical properties of materials. For polymers and other materials derived from this compound, the extent of π-conjugation along the polymer backbone will significantly influence their electronic and optical properties.

The UV-Vis absorption spectrum of this compound would show absorptions corresponding to π-π* transitions within the benzene (B151609) rings and n-π* transitions of the carbonyl groups. Upon polymerization, the formation of a conjugated system, such as in poly(azomethine)s, would lead to a red shift (bathochromic shift) in the absorption maximum, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Many conjugated polymers are fluorescent, and their emission properties are highly dependent on their molecular structure and environment. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. For example, the fluorescence of some Schiff bases has been studied to understand the influence of intra-ligand charge transfer on their emission spectra. researchgate.net

Table 3: Illustrative Photophysical Data

MaterialAbsorption λmax (nm)Emission λmax (nm)
This compound~290, ~330Non-emissive or weakly emissive
Poly(azomethine) derivative~350-450~450-550
Data is illustrative and depends on the specific derivative and solvent.

Diffraction Techniques for Crystalline and Supramolecular Structures

Diffraction techniques are essential for determining the arrangement of atoms and molecules in the solid state, providing a detailed picture of the crystalline and supramolecular structures.

Single-Crystal X-ray Diffraction for Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hzdr.decarleton.edumdpi.com This non-destructive technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. hzdr.decarleton.edu For materials derived from this compound, obtaining single crystals suitable for SCXRD analysis can provide invaluable insights into their solid-state packing and supramolecular architecture. rsc.org

Table 4: Hypothetical Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)18.2
β (°)95.5
Volume (ų)1100
This data is hypothetical and for illustrative purposes only.

Electron Diffraction for Nanocrystalline Materials

While PXRD provides information about the bulk sample, electron diffraction (ED) is a powerful technique for characterizing the structure of nanocrystalline materials and individual nanosized crystals. nih.gov Performed within a Transmission Electron Microscope (TEM), ED utilizes a high-energy electron beam which, like X-rays, diffracts according to Bragg's Law. Due to the much smaller wavelength of electrons, diffraction angles are very small.

The key advantage of electron diffraction is its ability to obtain crystallographic information from extremely small volumes. nih.gov This makes it ideal for:

Phase Identification of Nanoparticles: A selected area electron diffraction (SAED) pattern can be obtained from a single nanoparticle or an ensemble of them, allowing for the determination of its crystal structure.

Analysis of Local Structure: ED can reveal local structural details, surface alterations, or minority phases that might be averaged out and missed by bulk techniques like PXRD. nih.gov

Automated Crystallography: Modern techniques like serial electron crystallography enable the automated collection and analysis of diffraction data from thousands of individual nanocrystals, which is useful for solving complex structures from beam-sensitive materials. stefsmeets.nl

For materials derived from this compound that form nanocrystals or have nanoscale structural features, ED is an essential complementary technique to PXRD for a complete structural analysis. nih.gov Scanning electron diffraction (SED), also known as 4D-STEM, involves scanning a focused electron probe across the sample and recording a diffraction pattern at each point, providing a rich dataset that maps crystallographic information across the specimen. mdpi.com

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for visualizing the morphology and structure of materials from the micron to the sub-nanometer scale. pressbooks.publibretexts.org

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons scans across the surface, and interactions between the beam and the sample generate various signals, primarily secondary electrons and backscattered electrons, which are used to form an image. pressbooks.pub SEM is particularly useful for examining bulk or thick samples and can reveal critical information about materials derived from this compound. libretexts.org

Key Applications:

Visualizing particle size, shape, and size distribution.

Examining surface texture, roughness, and porosity. libretexts.org

Analyzing fracture surfaces to understand failure mechanisms. pressbooks.pub

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of a material's internal structure, even down to the atomic level. pressbooks.pub In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen (typically <100 nm thick). The transmitted electrons are focused to form an image, with contrast arising from differences in electron scattering within the sample. pressbooks.pubuc.edu

Key Applications:

Imaging the internal morphology of polymer films or nanoparticles.

Visualizing the dispersion of fillers or additives within a polymer matrix.

Performing electron diffraction to determine the crystal structure of nanoscale domains. nih.gov

TechniqueInformation ObtainedSample RequirementsTypical Resolution
SEM Surface topography, morphology, particle size and distribution, composition (with EDS)Conductive coating often required for insulators, bulk samples>1 nm
TEM Internal structure, crystallographic information (with diffraction), elemental mapping (with EELS/EDS)Ultra-thin sections (<100 nm)<0.1 nm

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that generates three-dimensional, high-resolution topographical images of a surface. oxinst.com A sharp tip, located at the end of a flexible cantilever, is scanned across the sample surface. Forces between the tip and the surface (such as van der Waals, electrostatic, or magnetic forces) cause the cantilever to deflect. A laser beam reflected from the back of the cantilever onto a photodiode measures this deflection, which is then used to construct a 3D map of the surface. nih.govnih.gov

A major advantage of AFM is its ability to image almost any type of surface, including polymers, ceramics, and biological samples, in air, liquid, or vacuum, without the need for a conductive coating. oxinst.comnih.gov For thin films, coatings, or nanostructures derived from this compound, AFM is a powerful tool for quantitative analysis of surface features.

Research Applications:

Surface Roughness: Quantifying the root-mean-square (RMS) roughness of polymer films. nih.gov

Feature Dimensions: Measuring the height, width, and volume of nanoparticles or self-assembled structures on a substrate. researchgate.net

Phase Imaging: Mapping variations in surface properties like adhesion and viscoelasticity, which can distinguish different components in a polymer blend.

In-situ Monitoring: Observing dynamic processes, such as film growth or degradation, in real-time. nsf.gov

Scanning Tunneling Microscopy (STM) for Surface Adsorption and Assembly

Scanning Tunneling Microscopy (STM) is a distinguished surface analysis technique capable of imaging conductive surfaces with atomic resolution. aps.orgyoutube.com Its operation is based on the quantum mechanical phenomenon of electron tunneling. youtube.com A sharp, electrically conductive tip is brought within a few angstroms of a conductive sample surface, and a small bias voltage is applied between them. This causes electrons to "tunnel" across the vacuum gap, generating a weak tunneling current. youtube.com

The magnitude of this current is extremely sensitive to the tip-sample distance. In the most common "constant current" mode, a feedback loop adjusts the tip's vertical position (z-axis) to maintain a constant tunneling current as the tip scans laterally (x-y plane) across the surface. A map of the tip's z-position versus its x-y location creates a real-space topographic image of the surface's electron density, which closely corresponds to the positions of individual atoms. youtube.com

For materials derived from this compound, STM is exceptionally suited for studying their two-dimensional self-assembly on conductive substrates like highly oriented pyrolytic graphite (B72142) (HOPG) or gold. nih.gov This allows researchers to visualize how individual molecules arrange themselves into ordered monolayers or supramolecular polymers, providing fundamental insights into intermolecular interactions and surface-confined polymerization processes. nih.gov

Mode of OperationPrincipleInformation Gained
Constant Current Feedback loop adjusts tip height to keep tunneling current constant.High-resolution 3D topography of the surface electron density. youtube.com
Constant Height Tip height is fixed, and variations in the tunneling current are measured.Faster scanning, suitable for atomically flat surfaces. youtube.com
Scanning Tunneling Spectroscopy (STS) Tip is held at a specific location, and the tunneling current is measured as the bias voltage is swept.Provides information on the local electronic density of states (LDOS) of the surface. nih.gov

Porosity and Surface Area Analysis

The porosity and specific surface area are critical physical properties of materials, especially for applications in catalysis, sorption, and separation. solids-solutions.comintertek.com These characteristics are most commonly determined by gas physisorption analysis. intertek.com The technique involves exposing the solid material to an inert gas, typically nitrogen at 77 K (its boiling point), at a series of controlled, increasing relative pressures (P/P₀). The amount of gas adsorbed onto the material's surface at each pressure point is measured, generating an adsorption-desorption isotherm. intertek.com

The shape of the isotherm provides qualitative information about the pore structure, as classified by IUPAC. The quantitative data extracted from the isotherm includes:

Specific Surface Area: Calculated from the initial monolayer adsorption region of the isotherm using the Brunauer-Emmett-Teller (BET) theory. The BET method remains the most widely used technique for surface area determination. intertek.com

Pore Volume: The total volume of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ ≈ 0.99) is used to calculate the total pore volume of the material. researchgate.net

Pore Size Distribution: For mesoporous materials (pores between 2 and 50 nm), the pore size distribution can be calculated from the desorption branch of the isotherm using models like the Barrett-Joyner-Halenda (BJH) method. researchgate.net Micropore (pores < 2 nm) analysis requires the use of other gases like argon or CO₂ and more advanced theoretical models such as Density Functional Theory (DFT). researchgate.net

For porous organic polymers or metal-organic frameworks synthesized using this compound, gas adsorption analysis is essential to characterize the accessible surface area and the size and volume of the pores, which directly relate to the material's performance.

ParameterMethod of CalculationInformation Provided
Specific Surface Area Brunauer-Emmett-Teller (BET) TheoryThe total surface area per unit mass of the material (m²/g). intertek.com
Pore Size Distribution Barrett-Joyner-Halenda (BJH), Density Functional Theory (DFT)The distribution of pore volumes as a function of pore size. researchgate.net
Total Pore Volume Single point on the isotherm at high P/P₀The total volume of the pores within the material (cm³/g). solids-solutions.comresearchgate.net

Gas Adsorption Isotherms (e.g., BET, Langmuir) for Porosity Determination

Gas adsorption isotherm analysis is a fundamental technique for characterizing the porosity of solid materials. The procedure involves measuring the amount of a gas (commonly nitrogen at 77 K, or argon and carbon dioxide for specific pore sizes) adsorbed onto the material's surface at a constant temperature over a range of relative pressures. The resulting isotherm—a plot of the volume of gas adsorbed versus relative pressure—provides a wealth of information about the material's surface area and porosity.

The shape of the adsorption isotherm can offer initial insights into the nature of the porous structure. According to the International Union of Pure and Applied Chemistry (IUPAC) classification, different isotherm types correspond to different pore structures. For instance, a Type I isotherm is characteristic of microporous materials (pore width < 2 nm), which is a common feature of porous organic polymers (POPs) and covalent organic frameworks (COFs) that could be synthesized from this compound. researchgate.net A Type II isotherm is indicative of non-porous or macroporous solids, while a Type IV isotherm, with its characteristic hysteresis loop, signifies the presence of mesopores (2 nm < pore width < 50 nm). nih.gov

From the adsorption isotherm data, two of the most common models used to calculate the specific surface area are the Brunauer-Emmett-Teller (BET) and Langmuir models.

Brunauer-Emmett-Teller (BET) Theory: The BET model is the most widely used method for determining the specific surface area of porous materials. It extends the Langmuir theory, which assumes monolayer adsorption, to multilayer adsorption on a non-ideal surface. The BET equation allows for the calculation of the volume of gas required to form a monolayer on the surface of the material, which is then used to calculate the total surface area. For porous polymers, achieving a high BET surface area is often a primary goal of synthesis. rsc.org

Langmuir Theory: The Langmuir model, while simpler, is also used, particularly for materials that exhibit Type I isotherms, which is suggestive of microporosity. This model assumes that adsorption occurs at specific, localized sites on the surface and is limited to a monolayer. The Langmuir surface area is often reported alongside the BET surface area and can provide complementary information, especially for microporous structures where the concept of multilayer adsorption is less applicable.

The determination of surface area is crucial as it directly relates to the material's capacity for interacting with gases and liquids. For instance, in applications like carbon capture, a higher surface area generally correlates with a greater CO2 uptake capacity. researchgate.net

To illustrate the kind of data obtained from these analyses, a hypothetical data table for a series of porous organic polymers derived from this compound (hypothetical POP-SDB-X) is presented below.

Table 1: Hypothetical Surface Area Analysis of this compound-Derived Porous Organic Polymers This table presents illustrative data as specific findings for these materials were not available in the searched literature.

Material ID BET Surface Area (m²/g) Langmuir Surface Area (m²/g) Total Pore Volume (cm³/g)
POP-SDB-1 850 1050 0.45
POP-SDB-2 1200 1450 0.62
POP-SDB-3 1550 1800 0.88

Pore Size Distribution Analysis

While the specific surface area provides a measure of the total available surface, the distribution of pore sizes is equally important as it governs the accessibility of this surface to molecules of different sizes and influences the kinetics of adsorption and transport. researchgate.net Pore size distribution (PSD) analysis is derived from the same gas adsorption isotherm data used for surface area calculations.

Several theoretical models can be applied to the isotherm data to calculate the PSD, each with its own assumptions and range of applicability:

Barrett-Joyner-Halenda (BJH) Method: Historically, the BJH method has been widely used for calculating the PSD of mesoporous materials. It is based on the Kelvin equation and describes the phenomenon of capillary condensation within pores. However, the BJH method tends to underestimate pore sizes, especially for pores smaller than 10 nm.

Non-Local Density Functional Theory (NLDFT): For microporous and mesoporous materials, particularly the class of porous organic polymers that could be synthesized from this compound, NLDFT is the current state-of-the-art method for PSD analysis. northwestern.edu NLDFT provides a more accurate description of the fluid structure and its interactions with the pore walls at a molecular level. It models the adsorption process in a pore of a given shape (e.g., slit, cylinder, or sphere) and calculates a series of theoretical isotherms for a range of pore sizes. The experimental isotherm is then fitted as a combination of these theoretical isotherms to yield a detailed and accurate pore size distribution. northwestern.edu

Quenched Solid Density Functional Theory (QSDFT): QSDFT is an extension of NLDFT that accounts for surface roughness and heterogeneity, which can be significant in amorphous porous polymers. This can provide an even more realistic representation of the pore structure.

The choice of the appropriate model is critical for obtaining meaningful PSD data. For many POPs and COFs, which often possess both micropores and small mesopores, NLDFT or QSDFT methods are preferred. The resulting PSD plot reveals the volume of pores at different pore widths, highlighting the dominant pore sizes within the material. This information is vital for applications where molecular sieving is desired, such as the separation of different gases.

Below is an interactive table illustrating a hypothetical pore size distribution for a this compound-derived material.

Table 2: Hypothetical Pore Size Distribution Data for POP-SDB-3 This table presents illustrative data for POP-SDB-3 as specific findings for these materials were not available in the searched literature.

Pore Diameter (nm) Incremental Pore Volume (cm³/g/nm)
0.8 0.15
1.2 0.45
1.5 0.20
2.5 0.05
5.0 0.03

This detailed characterization of the porous architecture through gas adsorption isotherms and subsequent data analysis is indispensable for the rational design and optimization of materials derived from this compound for specific, advanced applications.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways to Sulfanediyl-Bridged Dialdehydes

While classical methods for synthesizing diaryl sulfides exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4,4'-sulfanediyldibenzaldehyde and its derivatives. researchgate.netcornell.edu Key areas of exploration include:

Catalytic C-S Cross-Coupling Reactions: Recent advancements in transition-metal-catalyzed and metal-free C-S bond formation offer promising avenues. researchgate.net Research into catalysts that are more efficient, operate under milder conditions, and tolerate a wider range of functional groups could significantly improve the synthesis of sulfanediyl-bridged dialdehydes.

Thiol-Free Synthesis: To circumvent the use of often volatile and odorous thiols, novel methods using alternative sulfur sources are being developed. nih.gov For instance, the use of tetramethylthiourea (B1220291) as a sulfur source in photochemical reactions represents a significant step towards milder and more user-friendly synthetic protocols. nih.gov

Flow Chemistry and Process Intensification: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. Applying these technologies to the synthesis of this compound could enable scalable and more economical production.

Biocatalysis: The use of enzymes to catalyze the formation of C-S bonds is an emerging area that could lead to highly selective and environmentally benign synthetic routes.

A comparative overview of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Advanced Catalytic Cross-Coupling High efficiency, broad substrate scope.Development of novel, robust catalysts; milder reaction conditions.
Thiol-Free Methodologies Avoidance of volatile and odorous reagents.Exploration of new sulfur sources and reaction pathways. nih.gov
Flow Chemistry Scalability, safety, process control.Reactor design and optimization for C-S bond formation.
Biocatalysis High selectivity, green chemistry principles.Enzyme discovery and engineering for diaryl sulfide (B99878) synthesis.

Tailoring Material Properties through Precision Synthesis and Structural Modification

The properties of polymers and other materials derived from this compound are intrinsically linked to their molecular architecture. Future research will focus on precisely controlling this architecture to achieve desired material properties. rsc.org

Controlled Polymerization Techniques: Applying living and controlled polymerization methods will enable the synthesis of polymers with well-defined molecular weights, low dispersity, and specific end-groups. rsc.org This level of control is crucial for applications where consistent material performance is critical.

Copolymerization Strategies: Introducing other monomers alongside this compound will allow for the fine-tuning of properties such as thermal stability, solubility, and mechanical strength. The reactivity ratios of the comonomers will be a key parameter to study and control.

Post-Polymerization Modification: The aldehyde and thioether functionalities in polymers derived from this compound offer opportunities for post-synthetic modification. This could be used to introduce new functional groups, crosslink the polymer chains, or alter the material's surface properties.

Supramolecular Assembly: The aromatic and polar nature of the monomer unit can be exploited to direct the self-assembly of polymers into ordered nanostructures, leading to materials with anisotropic properties.

The impact of structural modifications on polymer properties is a key area of investigation:

Structural ModificationTargeted Property Enhancement
Control of Molecular Weight DistributionMechanical strength, processability. rsc.orgtue.nl
CopolymerizationThermal stability, optical properties, solubility.
Functional Group IncorporationAdhesion, chemical reactivity, biocompatibility.
Cross-linking DensityElasticity, solvent resistance, thermal stability.

Synergistic Applications of this compound in Hybrid Systems

The integration of this compound-based materials with other components can lead to hybrid systems with synergistic properties and novel functionalities.

Organic-Inorganic Hybrid Materials: Sol-gel processes can be used to create hybrid materials by combining polymers or oligomers of this compound with inorganic networks like silica (B1680970) or titania. researchgate.netresearchgate.net These materials could exhibit enhanced thermal stability, mechanical robustness, and high refractive indices. researchgate.net

Polymer Blends and Composites: Blending polymers derived from this compound with other polymers is a cost-effective way to achieve a desired balance of properties. The incorporation of nanofillers such as carbon nanotubes, graphene, or metallic nanoparticles can also lead to composites with improved electrical, thermal, and mechanical performance. rsc.org

Surface-Grafted Systems: Grafting polymers of this compound onto the surfaces of other materials can be used to modify their surface properties, for example, to improve adhesion, biocompatibility, or chemical resistance.

Advancements in In-Situ Characterization and Real-Time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the polymerization and modification of this compound is crucial for optimizing processes and controlling material properties. In-situ characterization techniques are powerful tools for achieving this. youtube.com

Spectroscopic Techniques: Techniques such as in-situ FT-IR, Raman, and NMR spectroscopy can be used to monitor the conversion of monomers, the formation of intermediates, and the evolution of polymer microstructure in real-time. rsc.orgfrontiersin.org This provides invaluable data for kinetic modeling and process optimization. auf.org

Chromatographic Methods: Online size-exclusion chromatography (SEC) can be coupled with reactors to provide real-time information on the evolution of molecular weight and molecular weight distribution during polymerization.

Calorimetry: In-situ reaction calorimetry can be used to measure the heat of polymerization, providing insights into the reaction kinetics and thermodynamics.

The application of these techniques will be instrumental in moving from laboratory-scale synthesis to reproducible, large-scale production of well-defined materials. frontiersin.orgnih.gov

Integration into Responsive and Adaptive Material Systems

A particularly exciting future direction is the use of this compound as a component in "smart" or "intelligent" materials that can respond to external stimuli. The thioether linkage is a key enabler for this functionality.

Redox-Responsive Materials: The sulfur atom in the thioether bridge can be reversibly oxidized to sulfoxide (B87167) and sulfone, leading to significant changes in the polarity, solubility, and conformation of the material. This redox activity can be harnessed to create materials that change their properties in response to oxidizing or reducing environments.

Self-Healing and Reprocessable Materials: The incorporation of dynamic covalent bonds, such as disulfide or polysulfide linkages, into polymers containing the this compound unit could lead to materials that can self-heal after damage or be reprocessed and recycled. cjps.org

Stimuli-Responsive Nanocarriers: Polymers derived from this compound could be designed to self-assemble into nanoparticles that can encapsulate and release active molecules in response to specific triggers, such as a change in pH or the presence of a particular chemical species. rsc.org For example, magnetic-responsive composites have been developed from sulfur-rich polymers for applications in environmental remediation. rsc.org

The development of these responsive systems opens up possibilities for advanced applications in areas such as drug delivery, sensors, and adaptive coatings. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.